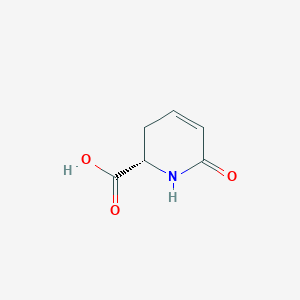
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid typically involves the use of Meldrum’s acid derivatives. One common method involves the reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of acyl Meldrum’s acids facilitates the preparation of the desired product with high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like tosyl chloride and triethylamine are employed for electrophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridone derivatives, which have significant biological and chemical applications .
Aplicaciones Científicas De Investigación
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . Its unique structure allows it to bind to specific receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid: A structurally related compound with similar reactivity and applications.
Pyridone Derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Uniqueness
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both keto and carboxylic acid functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
147751-02-8 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
Clave InChI |
LPOSNJQWOACRGS-BYPYZUCNSA-N |
SMILES |
C1C=CC(=O)NC1C(=O)O |
SMILES isomérico |
C1C=CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
C1C=CC(=O)NC1C(=O)O |
Sinónimos |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















